Methylergometrinine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methylergometrine is an ergot alkaloid used to prevent and control uterine atony and hemorrhage before and after delivery .

Synthesis Analysis

Methylergometrine is a derivative of ergonovine, a natural alkaloid from Claviceps Purpurea. The first synthesis of methylergometrine, starting from the lysergic azide, was published in 1943 . A careful NMR study was performed for the complete assignment of the 1H, 13C, and 15N NMR signals of ergometrine, methylergometrine, and their maleate salts .

Molecular Structure Analysis

Methylergometrine has a molecular formula of C20H25N3O2. Its average mass is 339.431 Da and its monoisotopic mass is 339.194672 Da . It is chemically similar to LSD, ergine, ergometrine, and lysergic acid .

Chemical Reactions Analysis

Methylergometrine has been associated with coronary spasms leading to cardiac arrest and second-degree atrioventricular block . These reactions were attributed to the temporal relation with methylergometrine injection and exclusion of other possibilities .

Physical And Chemical Properties Analysis

Methylergometrine is a semisynthetic ergot alkaloid and a derivative of ergonovine . Physical properties such as color, density, hardness, and melting and boiling points are typically used to describe substances like Methylergometrine .

Mechanism of Action

Safety and Hazards

Methylergometrine should not be administered during delivery or labor. It should not be administered in case of allergy to ergot alkaloids (cabergoline, bromocriptine, ergotamine, etc.), severe hypertension, pre-eclampsia, eclampsia, and septicaemia . It has been associated with coronary spasms leading to cardiac arrest and second-degree atrioventricular block .

Future Directions

There is a continued need for novel therapies to improve care for patients suffering from infertility . A deeper understanding of the reproductive neuroendocrine network governing hypothalamic gonadotropin-releasing hormone release can offer novel therapeutic targets for the treatment of female subfertility, leading to improved clinical outcomes, less invasive routes of administration, and decreased treatment-related side-effects .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Methylergometrinine can be achieved through a multi-step process involving the conversion of starting materials to intermediates and finally to the target compound. The key steps involve the formation of the ergoline skeleton, followed by the introduction of the methyl and amino groups.", "Starting Materials": [ "Ergotamine", "Formaldehyde", "Methylamine", "Hydrogen gas", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetone" ], "Reaction": [ "Step 1: Ergotamine is converted to lysergic acid by treating with aqueous sodium hydroxide.", "Step 2: Lysergic acid is condensed with formaldehyde in the presence of hydrogen gas and a palladium catalyst to form 2,3-dihydro-lysergic acid.", "Step 3: 2,3-dihydro-lysergic acid is treated with methylamine and hydrogen gas in the presence of a palladium catalyst to form N-methyl-2,3-dihydro-lysergamide.", "Step 4: N-methyl-2,3-dihydro-lysergamide is reduced with sodium borohydride to form N-methyl-2,3-dihydro-lysergic acid.", "Step 5: N-methyl-2,3-dihydro-lysergic acid is treated with hydrochloric acid to form N-methyl-2,3-dihydro-lysergic acid hydrochloride.", "Step 6: N-methyl-2,3-dihydro-lysergic acid hydrochloride is treated with sodium hydroxide and then methylated with methyl iodide to form Methylergometrinine.", "Step 7: The crude Methylergometrinine is purified by recrystallization from methanol and acetone." ] } | |

CAS RN |

29477-88-1 |

Product Name |

Methylergometrinine |

Molecular Formula |

C₂₀H₂₅N₃O₂ |

Molecular Weight |

339.43 |

synonyms |

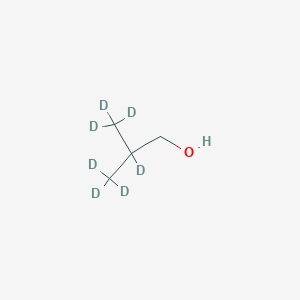

[8α(S)]-9,10-Didehydro-N-[1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide; N-[1-(Hydroxymethyl)propyl]-6-methylergoline-8α-carboxamide; N-[1-(hydroxymethyl)propyl]isolysergamide; D-Isolysergic Acid (+)-1-hydroxy-2-butylamide; Methylergometri |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid](/img/structure/B1144906.png)